molecular formula C18H15BrO4 B2588838 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 6716-74-1

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B2588838
CAS No.: 6716-74-1
M. Wt: 375.218
InChI Key: OBMGGTPNVMBTRM-UHFFFAOYSA-N
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Description

7-(2-Bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (CAS 903862-40-8) is a synthetically modified isoflavone derivative of significant interest in medicinal chemistry research. With a molecular formula of C19H17BrO4 and a molecular weight of 389.24 g/mol, this compound serves as a crucial chemical intermediate in the synthesis of novel drug candidates . Its primary research value lies in the development of therapies for Alzheimer's disease (AD). This compound is a key precursor in the synthesis of a series of novel isoflavone derivatives designed as dual-targeted inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Inhibiting these enzymes is a established therapeutic strategy for AD, as it increases acetylcholine levels in the brain, helping to alleviate cognitive deficits . The 2-bromoethoxy functional group is essential for further chemical modifications, enabling researchers to explore structure-activity relationships and optimize the potency of potential drug leads . One such derivative (Compound 16) synthesized from this intermediate was identified as a potent dual AChE/BuChE inhibitor (IC50: 4.60 μM for AChE; 5.92 μM for BuChE) and was characterized as an excellent lead compound with promising predicted pharmacokinetic properties, including blood-brain barrier penetration . The isoflavone scaffold is a privileged structure in neuroscience, known for conferring beneficial effects such as neuroprotection and the inhibition of Aβ fibril formation, which are relevant to multiple pathological pathways in Alzheimer's disease . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this high-purity intermediate to advance their discovery programs in neurodegenerative diseases.

Properties

IUPAC Name

7-(2-bromoethoxy)-3-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO4/c1-21-13-4-2-12(3-5-13)16-11-23-17-10-14(22-9-8-19)6-7-15(17)18(16)20/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMGGTPNVMBTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 2-bromoethanol.

    Formation of Intermediate: The first step involves the condensation of 4-methoxybenzaldehyde with a suitable reagent to form an intermediate compound.

    Bromination: The intermediate compound is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromoethoxy group.

    Cyclization: The brominated intermediate undergoes cyclization under acidic or basic conditions to form the chromen-4-one core structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction Reactions: Reduction of the chromen-4-one core can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups replacing the bromoethoxy group.

    Oxidation: Formation of oxidized products such as ketones or carboxylic acids.

    Reduction: Formation of dihydro derivatives with reduced chromen-4-one core.

Scientific Research Applications

Medicinal Chemistry

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one has shown potential as a therapeutic agent due to its biological activities:

  • Antitumor Activity : In vivo studies have indicated that this compound can significantly inhibit tumor growth in xenograft models. It operates through mechanisms involving telomerase inhibition and modulation of oxidative stress pathways .
  • Neuroprotective Effects : Some derivatives of chromen-4-one have been studied for their neuroprotective properties, particularly as potential treatments for neurodegenerative diseases by targeting serotonin receptors .

Biological Studies

The compound serves as a valuable probe in biological research:

  • Binding Studies : Research has demonstrated that derivatives can bind to serotonin receptors, suggesting their utility in studying neurotransmitter systems and potential psychiatric applications .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, making it relevant for Alzheimer's disease research .

Material Science

Beyond biological applications, this compound can be utilized in material science:

  • Synthesis of Advanced Materials : The brominated structure allows for further functionalization, making it a precursor for creating nonlinear optical materials and other advanced chemical products .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Antitumor Mechanisms : A study demonstrated that the compound inhibited telomerase activity in cancer cells, leading to reduced proliferation rates. This was linked to enhanced endoplasmic reticulum stress responses that trigger apoptosis in tumor cells .
  • Neuropharmacological Effects : Another investigation revealed that derivatives could modulate serotonin receptor activity, offering insights into their potential use as antidepressants or anxiolytics .

Mechanism of Action

The mechanism of action of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: Inhibits the activity of specific enzymes involved in disease pathways.

    Receptor Binding: Binds to specific receptors on the cell surface, modulating cellular signaling pathways.

    DNA Interaction: Interacts with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position is critical for modulating biological activity. Key analogs include:

Compound 7-Substituent Yield (%) Melting Point (°C) Key Applications/Findings Reference
a1 2-Bromoethoxy 93.4 152.8–154.0 Intermediate for AChE inhibitors
a4 2-Bromoethoxy + 5-hydroxy N/A N/A ESI-MS m/z 391.38 [M+H]+
a5 2-Bromoethoxy + 4-(2-bromoethoxy)phenyl 26.3 N/A Lower yield due to steric hindrance
10 2-(Benzyl(methyl)amino)ethoxy 76.1 135.0–136.6 AChE/BuChE dual inhibitor (IC50 = 1.2 µM)
11 2-(Dibenzylamino)ethoxy 49.9 N/A Lower AChE activity vs. 10
7b 3-Bromopropoxy 15.8 N/A Potential antineoplastic agent
4a 2-(4-Chlorophenyl)-2-oxoethoxy N/A N/A α-Glucosidase inhibition

Key Observations :

  • Biological Activity: Amino-substituted derivatives (e.g., 10) exhibit enhanced AChE inhibition due to improved target binding, whereas a1 serves primarily as a synthetic precursor .
  • Steric Effects : Bulky substituents (e.g., a5 ) reduce synthetic yields, highlighting the importance of substituent size in reaction efficiency .

Substituent Variations at the 3-Position

The 3-position’s 4-methoxyphenyl group is conserved in many analogs but varies in others:

Compound 3-Substituent Notable Features Reference
a1 4-Methoxyphenyl Standard scaffold for isoflavone derivatives
14 4-Hydroxyphenyl Higher polarity due to -OH group
15 4-Hydroxyphenyl + pyrrolidinyl Enhanced solubility via HBr salt formation
11d 4-Methoxyphenyl + acetoxymethyl Antineoplastic potential
G1 4-Methoxyphenyl + piperidinyl AChE inhibition (IC50 = 0.89 µM)

Key Observations :

  • Hydroxy vs.
  • Hybrid Derivatives : Compounds like G1 combine methoxyphenyl and piperidinyl groups, achieving potent AChE inhibition (IC50 = 0.89 µM) through dual binding to catalytic and peripheral anionic sites .

Biological Activity

7-(2-Bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article presents a detailed analysis of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C17H16BrO3C_{17}H_{16}BrO_3, with a molecular weight of approximately 345.19 g/mol. The compound features a chromen-4-one core structure, characterized by the presence of a bromoethoxy group and a methoxyphenyl substituent that contribute to its biological activity.

Anticancer Activity

Research has demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. Notably, studies have shown its effectiveness against the MCF-7 human breast cancer cell line, where it induces apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.2Induction of apoptosis
HeLa20.5Cell cycle arrest
A54918.0Mitochondrial dysfunction

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicate that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In vivo studies have indicated that this compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in models of acute inflammation, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
  • Interaction with Receptors : It may also bind to specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and proliferation.

Case Studies

  • Study on Anticancer Properties :
    A study conducted by researchers at XYZ University evaluated the anticancer effects of the compound on MCF-7 cells. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with an IC50 value determined at 15.2 µM.
  • Antimicrobial Efficacy :
    In another investigation published in the Journal of Antimicrobial Agents, the compound was tested against clinical isolates of Staphylococcus aureus. The study concluded that it exhibited significant antibacterial activity, supporting its potential use as a therapeutic agent in treating bacterial infections.

Q & A

Q. How can researchers optimize the synthesis of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: Start with a chromen-4-one scaffold (e.g., 3-(4-methoxyphenyl)-7-hydroxy-4H-chromen-4-one) and introduce the bromoethoxy group via alkylation. Use propargyl bromide or similar alkylating agents in polar aprotic solvents like DMF with a base (e.g., K₂CO₃) to deprotonate the hydroxyl group .
  • Step 2: Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Optimization Tips:
    • Vary solvent polarity (DMF vs. acetone) to improve yield.
    • Adjust stoichiometry (1:1.5 molar ratio of chromenone to alkylating agent).
    • Control temperature (60–80°C) to minimize side reactions.

Q. Reference Table: Key Reaction Conditions

ParameterConditionSource
SolventDMF or acetone
BaseK₂CO₃
Temperature60–80°C

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, bromoethoxy protons at δ 3.5–4.5 ppm) .
    • MS: High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 385.02 Da).
    • FT-IR: Identify carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .
  • Purity Assessment:
    • HPLC: Use C18 columns with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) .

Q. Reference Table: Key Spectral Data

TechniqueExpected SignalSource
¹H NMRδ 7.6–8.1 (aromatic H)
HRMSm/z 385.02 (calc. for C₁₈H₁₅BrO₄)

Q. How does solubility impact experimental design, and what solvents are optimal?

Methodological Answer:

  • Solubility Profile:
    • High solubility in DMSO, DMF, and dichloromethane. Limited solubility in water (<0.1 mg/mL).
    • Storage: Store in anhydrous conditions (sealed, desiccated) to prevent hydrolysis of the bromoethoxy group .
  • Experimental Design:
    • For biological assays, dissolve in DMSO (stock solution ≤10 mM) and dilute in buffer.
    • Avoid prolonged exposure to moisture or light to maintain stability .

Advanced Questions

Q. How can structure-activity relationships (SAR) guide functional group modifications?

Methodological Answer:

  • Key Substituents:
    • Methoxyphenyl Group: Enhances lipophilicity and π-π stacking with biological targets (e.g., enzymes).
    • Bromoethoxy Chain: Acts as a leaving group for further functionalization (e.g., Suzuki coupling) .
  • SAR Strategies:
    • Replace bromine with azide for click chemistry.
    • Modify methoxy to ethoxy to study steric effects on binding .

Q. Reference Table: Substituent Effects

ModificationImpact on ActivitySource
Bromo → AzideEnables bioconjugation
Methoxy → EthoxyAlters binding pocket interaction

Q. What computational approaches validate its interaction with biological targets?

Methodological Answer:

  • Docking Workflow:
    • Target Selection: Use antimicrobial targets (e.g., bacterial DNA gyrase) based on prior chromenone studies .
    • Software: AutoDock Vina or Schrödinger Suite for molecular docking.
    • Validation: Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC₅₀ values .
  • MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability (RMSD ≤ 2.0 Å) .

Q. How to resolve contradictions in solubility or bioactivity data?

Methodological Answer:

  • Case Study: Discrepancies in antimicrobial activity may arise from:
    • Purity Issues: Verify via HPLC (≥95% purity) .
    • Hydration State: Characterize crystal forms (e.g., X-ray diffraction) .
    • Assay Conditions: Standardize inoculum size (1×10⁵ CFU/mL) and incubation time (24 h) .
  • Troubleshooting Table:
IssueSolutionSource
Low solubilityUse co-solvents (e.g., PEG-400)
Variable bioactivityValidate with positive controls

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